2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of benzylamine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2,4-dimethylphenylacetyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity using advanced techniques such as continuous flow synthesis and green chemistry principles .
Chemical Reactions Analysis
2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
Scientific Research Applications
2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways that lead to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide include other thiazolidinones and related heterocyclic compounds. For example:
2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide: Similar structure but lacks the benzyl group, which may affect its biological activity.
3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidine: Lacks the acetamide group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-13-14-22(19(2)15-18)28-24(30)16-23-25(31)29(17-20-9-5-3-6-10-20)26(32-23)27-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGPZXKLJQNHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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